Home > Products > Screening Compounds P61327 > 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4723286
CAS Number:
Molecular Formula: C17H13N9O2
Molecular Weight: 375.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

  • Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for mapping cerebral adenosine A2A receptors (A2ARs) using positron emission tomography (PET). It exhibits favorable brain kinetics and suitable characteristics as an A2AR PET tracer. []
  • Relevance: [(11)C]Preladenant shares the core structure of 7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine with the target compound, 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The presence of the same core structure suggests potential similarities in their binding affinities and pharmacological profiles. [(11)C]Preladenant is considered structurally related to the target compound due to this shared core structure. []

7-(2-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

  • Compound Description: [18F]MNI-444 is a radiolabeled compound designed as a PET radiopharmaceutical for mapping A2A receptors in the brain. It exhibits high binding affinity for A2A receptors and favorable in vivo kinetics. []
  • Relevance: Similar to [(11)C]Preladenant, [18F]MNI-444 shares the 7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure with 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This shared core structure is the basis for considering [18F]MNI-444 structurally related to the target compound. []

7-(2-(4-(2-fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([123I]MNI-420)

  • Compound Description: [123I]MNI-420 is a radiolabeled compound developed as a SPECT (single-photon emission computed tomography) radiopharmaceutical for mapping A2A receptors in the brain. This compound demonstrates high affinity and selectivity for A2A receptors. []
  • Relevance: Although [123I]MNI-420 possesses a slightly modified core structure compared to 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it retains key structural features, including the pyrazolo[4,3-e]pyrimidine moiety and the substituted piperazinyl ethyl chain. The similarities in their structures suggest potential overlap in their binding profiles and pharmacological activities. []

Diethyl[(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)-benzyl]phosphonate (3)

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives designed as potential antagonists for the A2A adenosine receptor or pesticide lead compounds. []
  • Relevance: While not a direct analog, Diethyl[(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)-benzyl]phosphonate (3) represents a synthetic precursor to compounds containing the pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine core structure, which is also present in 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This connection through synthetic pathways highlights the exploration of diverse substituents and modifications around this core structure for developing compounds with potentially useful biological activities. []

N6‐cyclohexyladenosine (CHA)

  • Compound Description: N6‐cyclohexyladenosine (CHA) is a selective agonist for A1 adenosine receptors. In studies on the developing avian retina, CHA was found to modulate A1 receptor expression. []
  • Relevance: While not structurally similar to 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, CHA's inclusion in this list stems from its involvement in research on adenosine receptor expression modulation, particularly its interaction with A1 receptors and their interplay with A2A receptors. This research area is relevant because the target compound's core structure, 7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, is often associated with adenosine receptor activity, as seen in the other related compounds. []

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxy-oxolan-2-yl]purin-2-yl]amino] ethyl]phenyl] propanoic acid (CGS21680)

  • Compound Description: CGS21680 is a selective agonist for A2A adenosine receptors. Studies on the developing avian retina demonstrate that CGS21680 can modulate A1 receptor expression through its action on A2A receptors. []
  • Relevance: Similar to CHA, CGS21680's relevance stems from its role in adenosine receptor expression modulation, specifically its agonistic action on A2A receptors and subsequent effects on A1 receptor expression. While not structurally similar to the target compound, 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, its inclusion emphasizes the intricate relationship between different adenosine receptor subtypes and their potential as targets for pharmacological intervention. []

8-Cyclopentyl-1, 3-dipropylxanthine (DPCPX)

  • Compound Description: DPCPX is a selective antagonist for A1 adenosine receptors. Research using DPCPX in the developing avian retina has shed light on the regulation of A1 receptor expression, particularly in the context of interaction with A2A receptors. []
  • Relevance: DPCPX, while not structurally related to 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, is relevant because it is an adenosine receptor antagonist, similar to some of the other related compounds with the 7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure. This shared pharmacological target, adenosine receptors, links DPCPX to the broader context of adenosine receptor modulation, a research area relevant to the target compound. []

7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo‐[4,3‐e]‐1,2,4‐trizolo[1,5‐c] pyrimidine (SCH58261)

  • Compound Description: SCH58261 acts as a selective antagonist for A2A adenosine receptors. It has been used in studies exploring the expression of A1 adenosine receptors in the developing avian retina, demonstrating the interplay between different adenosine receptor subtypes. []
  • Relevance: SCH58261's relevance lies in its nature as an adenosine receptor antagonist, specifically targeting A2A receptors. This is directly relevant to the target compound, 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, as several related compounds with the same core structure have been investigated for their adenosine receptor antagonism. This shared pharmacological target highlights the significance of adenosine receptors in this research area. []

4-(2‐[7‐amino‐2‐[2‐furyl][1,2,4]triazolo[2,3‐a][1,3,5]triazo‐5‐yl‐amino]ethyl)phenol (ZM241385)

  • Compound Description: ZM241385 is a selective antagonist for A2A adenosine receptors. Its use in research, such as studies on A1 adenosine receptor expression in the developing avian retina, has provided insights into the complex interplay between different adenosine receptor subtypes. []
  • Relevance: The relevance of ZM241385 stems from its role as an adenosine receptor antagonist, specifically targeting A2A receptors. This pharmacological target aligns with the target compound, 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, as the core structure of the target compound is often associated with adenosine receptor activity. ZM241385's inclusion emphasizes the importance of adenosine receptor modulation in this research context. []

S‐(4‐nitrobenzyl)‐6‐thioinosine (NBMPR)

  • Compound Description: NBMPR is a compound known to block the adenosine transporter. It has been utilized in research exploring adenosine receptor expression, particularly in the context of A1 receptor regulation in the developing avian retina. []
  • Relevance: NBMPR, while not directly structurally related to 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, is relevant because it indirectly affects adenosine signaling by inhibiting adenosine transporter, a mechanism that can influence adenosine receptor activation. This connection to adenosine signaling pathways is relevant considering that the target compound's core structure is often associated with adenosine receptor activity. []

3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

  • Compound Description: MRS 1523 is a selective antagonist for adenosine A3 receptors, demonstrating protective effects against oxygen and glucose deprivation (OGD)-induced synaptic failure in rat hippocampal slices. []
  • Relevance: While not structurally similar to 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, MRS 1523 is included due to its role in adenosine receptor research. MRS 1523's action on A3 receptors highlights the significance of adenosine receptors as pharmacological targets, a theme also relevant to the target compound due to its related compounds often exhibiting adenosine receptor activity. []

N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo [1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

  • Compound Description: MRS 1220 is a selective antagonist for adenosine A3 receptors, showing protective effects against oxygen and glucose deprivation (OGD)-induced synaptic failure in rat hippocampal slices. []
  • Relevance: Similar to MRS 1523, MRS 1220 is included due to its role in adenosine receptor research, specifically as an A3 receptor antagonist. While not structurally similar to 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, its inclusion highlights the broader context of adenosine receptor modulation, a research area relevant to the target compound due to its related compounds often exhibiting adenosine receptor activity. []

N-(2-methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea, (VUF 5574)

  • Compound Description: VUF 5574 is a selective antagonist for adenosine A3 receptors, demonstrating protective effects against oxygen and glucose deprivation (OGD)-induced synaptic failure in rat hippocampal slices. []
  • Relevance: Although not structurally similar to 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, VUF 5574 is relevant due to its role in adenosine receptor research, specifically its antagonistic activity on A3 receptors. Its inclusion emphasizes the importance of adenosine receptors as pharmacological targets, a theme relevant to the target compound as its related compounds often interact with adenosine receptors. []

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

  • Compound Description: This compound is a selective antagonist for adenosine A3 receptors and exhibits protective effects against oxygen and glucose deprivation (OGD)-induced synaptic failure in rat hippocampal slices. []
  • Relevance: This A3 receptor antagonist, while not structurally similar to 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, is relevant due to its shared pharmacological target with the target compound and its related compounds: adenosine receptors. This compound's inclusion underscores the importance of adenosine receptors as targets in this research area. []

5-N-(4-methoxyphenyl-carbamoyl)amino-8propyl-2(2furyl)-pyrazolo-[4,3e]-1,2,4-triazolo-[1,5-c]-pyrimidine ([H]MRE 3008F20)

  • Compound Description: [H]MRE 3008F20 is a radiolabeled antagonist used to study A3 adenosine receptors. It displays high affinity for A3 receptors in human lymphocytes, and its binding characteristics remain consistent in both resting and activated states. []
  • Relevance: This compound shares structural similarities with 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, particularly the core pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]-pyrimidine moiety. The presence of this shared core structure suggests potential similarities in their binding affinities and pharmacological profiles, making [H]MRE 3008F20 a structurally related compound to the target compound. []

N -(3-iodo-benzyl)-2chloro-adenosine-5 -N-methyluronamide (Cl-IB-MECA)

  • Compound Description: Cl-IB-MECA is an agonist that selectively activates A3 adenosine receptors. In human lymphocytes, it effectively inhibits cAMP accumulation, a response that can be blocked by the A3 antagonist MRE 3008F20. []
  • Relevance: Despite not being structurally similar to 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, Cl-IB-MECA's relevance stems from its involvement in research on adenosine receptor function, particularly its agonistic action on A3 receptors. This research area is relevant because the target compound's core structure is often associated with adenosine receptor activity, as evident in other related compounds. []

5-[[(4clorophenyl)amino]carbamoyl]amino-8-butyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (MRE 3105F20)

  • Compound Description: MRE 3105F20 is an antagonist that specifically targets A3 adenosine receptors. This compound is often utilized in research to investigate the role and function of A3 receptors in various biological systems. []
  • Relevance: MRE 3105F20 shares structural similarities with 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, particularly the core pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]-pyrimidine moiety. This shared core structure suggests potential similarities in their binding affinities and pharmacological profiles, making MRE 3105F20 a structurally related compound to the target compound. []

5-Amino-8-(3-methyl-2-buten-1-yl)-2-(2furyl)pyrazolo-[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine (MRE 3016F20)

  • Compound Description: MRE 3016F20 is an antagonist that specifically targets A3 adenosine receptors. It is often employed in research to study the role and function of A3 receptors in various biological systems. []
  • Relevance: MRE 3016F20 shares structural similarities with 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, particularly the core pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]-pyrimidine moiety. This shared core structure suggests potential similarities in their binding affinities and pharmacological profiles, making MRE 3016F20 a structurally related compound to the target compound. []

5-{[(4-methoxy-phenyl)carbamoyl]amino}-(2-furan-2-yl)-8-methyl-8H-pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: This compound stands out as the most promising candidate in its series, exhibiting both high affinity for the human A3 adenosine receptor (hA3Ki = 15nM) and notable selectivity over other adenosine receptor subtypes. []
  • Relevance: Despite having a pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is the 7-deaza analog of the target compound 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound provides valuable insights into the structure-activity relationship. It highlights the significance of the nitrogen at the 7-position in the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold for selectivity towards A2A/A3 receptors. []

(R)-4-allyl-8-ethyl-7,8-dihydro-2-(3-methoxy-1-methyl-1H-pyrazol-5-yl)-1H-imidazo[2,1-i]purin-5(4H)-one

  • Compound Description: This compound demonstrates the highest potency among its series as an hA3 AR ligand, exhibiting an hA3Ki value of 1.46 nM. Moreover, it displays exceptional selectivity against other AR subtypes, including hA2A, hA2B, and hA1. []
  • Relevance: While not directly sharing the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with 2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound belongs to a series designed as A3 antagonists with improved water solubility. It underscores the exploration of alternative scaffolds and structural motifs in pursuit of potent and selective adenosine receptor ligands. []

Properties

Product Name

2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[1-(4-nitropyrazol-1-yl)ethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C17H13N9O2

Molecular Weight

375.3 g/mol

InChI

InChI=1S/C17H13N9O2/c1-11(23-9-13(7-19-23)26(27)28)15-21-17-14-8-20-25(12-5-3-2-4-6-12)16(14)18-10-24(17)22-15/h2-11H,1H3

InChI Key

UUMRHEMBQPWFEG-UHFFFAOYSA-N

SMILES

CC(C1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=CC=C4)N5C=C(C=N5)[N+](=O)[O-]

Canonical SMILES

CC(C1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=CC=C4)N5C=C(C=N5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.